molecular formula C21H19FN4O3S B2724287 5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 844836-26-6

5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2724287
CAS No.: 844836-26-6
M. Wt: 426.47
InChI Key: OMWXFJSPQORYQO-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a dipyrido-pyrimidinone core

Preparation Methods

The synthesis of 3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps, including the formation of the dipyrido-pyrimidinone core and the introduction of the fluorophenyl and sulfonyl groups. The synthetic route typically starts with the preparation of the dipyrido-pyrimidinone core through a series of cyclization reactions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl group through a sulfonation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Addition: The compound can participate in addition reactions with electrophiles, forming addition products.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can be compared with other similar compounds, such as:

    4-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound lacks the methyl and propyl groups, which may affect its chemical and biological properties.

    3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: The substitution of the fluorine atom with chlorine can lead to differences in reactivity and biological activity.

    3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound lacks the methyl and propyl groups, which may influence its overall properties.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h4-9,11-12,23H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWXFJSPQORYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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